molecular formula C12H18O3 B14489043 3-(p-Ethylbenzyloxy)-1,2-propanediol CAS No. 63834-85-5

3-(p-Ethylbenzyloxy)-1,2-propanediol

Cat. No.: B14489043
CAS No.: 63834-85-5
M. Wt: 210.27 g/mol
InChI Key: DILZDMWFWNCRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Ethylbenzyloxy)-1,2-propanediol is an organic compound that features a benzyl ether group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Ethylbenzyloxy)-1,2-propanediol typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of ethers like this compound may involve the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes.

Chemical Reactions Analysis

Types of Reactions

3-(p-Ethylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

3-(p-Ethylbenzyloxy)-1,2-propanediol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Ethylbenzyloxy)-1,2-propanediol involves its interaction with molecular targets through its ether and hydroxyl groups. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Properties

CAS No.

63834-85-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-[(4-ethylphenyl)methoxy]propane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h3-6,12-14H,2,7-9H2,1H3

InChI Key

DILZDMWFWNCRNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.